molecular formula C4H6Br2 B095314 (Z)-1,4-dibromobut-2-ene CAS No. 18866-73-4

(Z)-1,4-dibromobut-2-ene

Cat. No. B095314
CAS RN: 18866-73-4
M. Wt: 213.9 g/mol
InChI Key: RMXLHIUHKIVPAB-UPHRSURJSA-N
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Description

(Z)-1,4-dibromobut-2-ene, also known as (Z)-1,4-dibromo-2-butene, is a chemical compound with the molecular formula C4H6Br2. It is a colorless liquid with a pungent odor and is commonly used in scientific research applications.

Scientific research applications

  • Electrocarboxylation in CO2-DMF Liquid Mixture: (Z)-1,4-dibromobut-2-ene has been explored for synthesizing dihydromuconic acid via cathodic carboxylation in a CO2-aprotic solvent system. However, the yield was low due to competing reductive debromodimerization and oligomerization processes (Grinberg et al., 1997).

  • Arene-catalyzed Lithiation and Reaction with Electrophiles: The compound underwent lithiation and reacted with electrophiles to yield 1,4- and 1,2-disubstituted compounds. The Z-diastereomer was predominantly formed in some cases (Guijarro & Yus, 1994).

  • Synthesis of 2-(2,4-Dibromobut-2-enoyl)benzoate: This chemical was used in a regioselective 2,4-dibromohydration of conjugated enynes, leading to the synthesis of important synthons towards natural products (Yuan et al., 2018).

  • Formation of 3,4,8,9-Tetrachloro-2,5,7,10-tetrahydro[1,6]dithiecine: The reaction of Z-1,4-dibromo-2,3-dichlorobut-2-ene yielded this compound as the principal product, characterized by X-Ray crystallography (Selegue et al., 2002).

  • Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water: This process represented a general, stereoselective method for forming 1,4-diol scaffolds from vinyl-substituted cyclic carbonate precursors, with water as a nucleophilic reagent (Guo et al., 2016).

  • Preparation of Tetrafluoroethylenated Zinc Reagent: (Z)-1,4-dibromobut-2-ene was involved in the preparation of novel multi-functionalized fluorine-containing organometallics, demonstrating the versatility of this compound in complex organometallic chemistry (Kajimoto et al., 2021).

  • Synthesis of 2,7-dimethylocta-2,4,6-triene-1,8-dial: This synthesis utilized (Z)-1,4-dibromobut-2-ene as a starting material, indicating its utility in the formation of complex organic molecules (Jian-xin, 2010).

  • Highly Stereoselective 1,4-Bromolactonization of Conjugated Enynes: This study highlights the use of (Z)-1,4-dibromobut-2-ene in a DABCO-catalyzed reaction, demonstrating its role in creating stereogenic centers and axially chiral allenes (Zhang et al., 2009).

properties

IUPAC Name

(Z)-1,4-dibromobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXLHIUHKIVPAB-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1,4-dibromobut-2-ene

CAS RN

6974-12-5
Record name 2-Butene,4-dibromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Musilek, O Holas, K Kuca, D Jun, V Dohnal… - Bioorganic & medicinal …, 2007 - Elsevier
Six novel AChE reactivators with a (Z)-but-2-ene linker were synthesized using the known synthetic pathways. Their ability to reactivate AChE, which had been previously inhibited by …
Number of citations: 60 www.sciencedirect.com
K Musilek, J Jampilek, J Dohnal, D Jun… - Analytical and …, 2008 - Springer
New acetylcholinesterase reactivators with either a (E) or (Z)-but-2-ene connecting linker were recently prepared. The purity of the compounds was checked by HPLC and was found to …
Number of citations: 26 link.springer.com
JTR Liddon, JA Rossi-Ashton, RJK Taylor… - Organic …, 2018 - ACS Publications
Unfunctionalized indoles can be directly converted into 3,3′-spirocyclic indolenines and indolines upon reaction with electrophilic dihalides in the presence of t-BuOK/BEt 3 . This …
Number of citations: 36 pubs.acs.org
Y Jia, H Qin, N Wang, ZX Jiang… - The Journal of Organic …, 2018 - ACS Publications
A simple, convenient method for intermolecular chlorotrifluoromethylthiolation of alkenes by using a low-cost and more abundant iron catalyst has been developed. This protocol …
Number of citations: 31 pubs.acs.org
A Vik, TV Hansen - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
Recent research efforts focusing on the many mechanisms participating in the resolution of acute inflammation have uncovered a new genus of pro-resolving lipid mediators. These …
Number of citations: 14 pubs.rsc.org
J Robertson, J Robertson - 1990 - ora.ox.ac.uk
 The preparation of carbocyclic medium rings by two electron processes is reviewed with particular reference to the synthesis of natural products. The formation of medium rings by …
Number of citations: 2 ora.ox.ac.uk

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